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Introduction
Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor

Receptor 2 (FGFR2). It binds to the extracellular domain of FGFR2, inducing conformational

changes that inhibit receptor activity.[1][2] Dysregulation of the FGFR2 signaling pathway is

implicated in the pathogenesis of various malignancies, making it a promising therapeutic

target.[3][4] Alofanib has shown potent anti-tumor activity in preclinical models and has been

evaluated in clinical trials, particularly for gastric and ovarian cancers.[5][6]

Immunohistochemistry (IHC) is a critical tool for assessing FGFR2 expression in tumor tissues,

aiding in patient selection and the evaluation of treatment response. These application notes

provide a summary of quantitative data from Alofanib studies and detailed protocols for

FGFR2 and Ki-67 immunohistochemistry.

Quantitative Data from Alofanib Studies
The following tables summarize key quantitative data from preclinical and clinical studies of

Alofanib, demonstrating its inhibitory effects on cancer cells and tumors.

Table 1: In Vitro Efficacy of Alofanib
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Cancer Type Cell Line Parameter Value Reference

Gastric Cancer KATO III
IC50 (FRS2α

phosphorylation)
<10 nM

Ovarian Cancer SKOV3

GI50 (Cell

Growth

Inhibition)

0.37 µmol/L

Various Cancers
Panel of 4 cell

lines

GI50 (FGF-

mediated

proliferation)

16-370 nmol/l

Endothelial Cells
Human and

Mouse

GI50

(Proliferation and

Migration)

11-58 nmol/l

Table 2: In Vivo Efficacy of Alofanib in Ovarian Cancer
Xenograft Model

Treatment
Group

Parameter Result P-value Reference

Alofanib +

Chemotherapy

vs. Vehicle

Tumor Growth

Inhibition
80% < 0.001 [6]

Alofanib +

Chemotherapy

vs.

Chemotherapy

alone

Tumor Growth

Inhibition
53% < 0.001 [6]

Alofanib

Treatment

Reduction in

Microvessel

Density

49% < 0.0001 [6]

Alofanib

Treatment

Reduction in Ki-

67 Positive Cells
42% < 0.05 [6]
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Table 3: Clinical Efficacy of Alofanib in Metastatic
Gastric Cancer (NCT04071184)

Parameter Value Reference

Objective Response Rate

(ORR)
9.5% [7]

Disease Control Rate (DCR) 71.4% [7]

Median Progression-Free

Survival (PFS)
3.63 months [5]

Median Overall Survival (OS) 7.0 months [5]

Signaling Pathway and Experimental Workflow
FGFR2 Signaling Pathway Inhibition by Alofanib
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Caption: FGFR2 signaling pathway and allosteric inhibition by Alofanib.
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Caption: General workflow for immunohistochemical staining.

Experimental Protocols
Protocol 1: Immunohistochemistry for FGFR2 in Gastric
Cancer Tissue
This protocol is based on the use of the rabbit monoclonal antibody [EPR24075-418], which

has been utilized in studies of gastric cancer.[8][9][10]

Materials:

Formalin-fixed, paraffin-embedded (FFPE) gastric cancer tissue sections (4-5 µm)

Xylene or a xylene substitute

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

Hydrogen Peroxide (3%)

Blocking Buffer (e.g., 1% BSA in PBS or commercial blocking solution)

Primary Antibody: Rabbit monoclonal anti-FGFR2 [EPR24075-418] (Abcam, ab289968)

Polymer-based HRP-conjugated secondary antibody (anti-rabbit)

DAB (3,3'-Diaminobenzidine) substrate-chromogen system

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration:
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Immerse slides in xylene (or substitute) for 2 x 5 minutes.

Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 x 2 minutes),

70% (1 x 2 minutes).

Rinse in deionized water for 2 minutes.

Antigen Retrieval:

Pre-heat the Antigen Retrieval Solution to 95-100°C in a water bath or steamer.

Immerse slides in the pre-heated solution and incubate for 20-30 minutes.

Allow slides to cool in the buffer for 20 minutes at room temperature.

Rinse with wash buffer (e.g., PBS or TBS).

Blocking of Endogenous Peroxidase:

Incubate sections with 3% Hydrogen Peroxide for 10 minutes at room temperature to

block endogenous peroxidase activity.

Rinse with wash buffer.

Blocking of Non-specific Binding:

Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.

Primary Antibody Incubation:

Dilute the anti-FGFR2 antibody [EPR24075-418] to the recommended concentration (e.g.,

1:100) in antibody diluent.

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:

Rinse slides with wash buffer.
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Incubate with the HRP-conjugated secondary antibody according to the manufacturer's

instructions (typically 30-60 minutes at room temperature).

Detection:

Rinse slides with wash buffer.

Incubate with the DAB substrate-chromogen solution until the desired stain intensity

develops (typically 1-10 minutes). Monitor under a microscope.

Rinse with deionized water to stop the reaction.

Counterstaining:

Counterstain with hematoxylin for 1-2 minutes.

"Blue" the sections in running tap water.

Dehydration and Mounting:

Dehydrate through a graded series of ethanol and clear in xylene.

Coverslip with a permanent mounting medium.

FGFR2 Staining Interpretation and Scoring:

FGFR2 expression is typically evaluated based on the intensity and percentage of stained

tumor cells.[11][12] A common scoring system involves:

Intensity Score: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).

Percentage of Positive Cells: The percentage of tumor cells showing membranous and/or

cytoplasmic staining.

H-Score: Calculated as: [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)], resulting in a

score from 0 to 300.
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Protocol 2: Immunohistochemistry for Ki-67 in Ovarian
Cancer Xenograft Tissue
This protocol provides a method for assessing cell proliferation in mouse xenograft tissues

treated with agents like Alofanib.[6]

Materials:

FFPE ovarian cancer xenograft tissue sections (4-5 µm)

Deparaffinization and rehydration reagents (as in Protocol 1)

Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)

Hydrogen Peroxide (3%)

Blocking Buffer (e.g., 2.5% Normal Horse Serum)

Primary Antibody: Rabbit anti-Ki-67 antibody

HRP-conjugated secondary antibody (anti-rabbit)

DAB substrate-chromogen system

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration: Follow the same steps as in Protocol 1.

Antigen Retrieval:

Perform heat-induced epitope retrieval using Citrate Buffer (pH 6.0) for 20-30 minutes.[13]

Allow slides to cool.

Blocking:
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Block endogenous peroxidase with 3% H2O2 for 10 minutes.[14]

Block non-specific binding with 2.5% Normal Horse Serum for 30 minutes.[13]

Primary Antibody Incubation:

Incubate sections with a diluted anti-Ki-67 antibody overnight at 4°C.[13]

Secondary Antibody and Detection:

Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room

temperature.[13]

Develop the signal with a DAB substrate.[13]

Counterstaining, Dehydration, and Mounting: Follow the same steps as in Protocol 1.

Ki-67 Staining Interpretation:

The Ki-67 labeling index is determined by counting the percentage of tumor cells with

positive nuclear staining in representative high-power fields.

A higher Ki-67 index indicates a greater proliferative activity of the tumor cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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